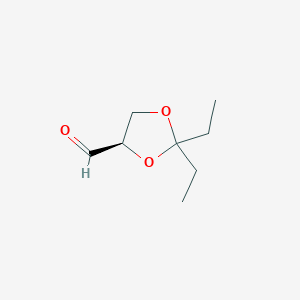

2,3-o-(3-Pentylidene)-D-glyceraldehyde

Descripción general

Descripción

2,3-o-(3-Pentylidene)-D-glyceraldehyde is a chiral building block used in organic synthesis. It is characterized by the presence of a pentylidene group attached to the glyceraldehyde backbone, which imparts unique stereochemical properties to the molecule. This compound is valuable in the synthesis of various complex molecules due to its ability to control stereochemistry during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-o-(3-Pentylidene)-D-glyceraldehyde typically involves the protection of the glyceraldehyde moiety with a pentylidene group. One common method includes the reaction of D-glyceraldehyde with 3-pentanone in the presence of trimethyl orthoformate and p-toluenesulfonic acid. This reaction forms the pentylidene-protected glyceraldehyde in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product with minimal impurities.

Análisis De Reacciones Químicas

Types of Reactions

2,3-o-(3-Pentylidene)-D-glyceraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2,3-o-(3-Pentylidene)-D-glyceric acid.

Reduction: 2,3-o-(3-Pentylidene)-D-glycerol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthetic Intermediates

2,3-o-(3-Pentylidene)-D-glyceraldehyde serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, such as aldol condensations and reductions. The compound can be utilized to synthesize larger sugar molecules through the Kiliani-Fischer synthesis, which involves the addition of cyanide to aldehydes followed by hydrolysis and hydrogenation to yield higher aldoses .

Stability and Storage

One of the significant advantages of using this compound is its stability compared to other glyceraldehyde derivatives. It can be stored as an aqueous solution without significant polymerization, which is a common issue with similar compounds. This stability facilitates its use in large-scale production processes where ease of recovery and handling are critical .

Pharmaceutical Applications

Drug Synthesis

The compound has been explored for its potential in synthesizing pharmaceutical agents. For instance, it can function as a precursor in the synthesis of various antiepileptic and antihypertensive drugs by serving as a stable substrate for further chemical modifications . Additionally, its derivatives have been implicated in the development of compounds with antiviral properties .

Biochemical Research

In biochemistry, this compound has been studied for its interactions with enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH plays a crucial role in glycolysis and is a target for drug design due to its involvement in various diseases, including cancer and parasitic infections . The compound's ability to influence enzyme activity through substrate interaction provides insights into metabolic pathways and potential therapeutic targets.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,3-o-(3-Pentylidene)-D-glyceraldehyde involves its ability to act as a chiral template in chemical reactions. The pentylidene group provides steric hindrance, which influences the approach of reagents to the reactive centers of the molecule. This control over stereochemistry is crucial in the synthesis of enantiomerically pure compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,3-o-(3-Cyclopentylidene)-D-glyceraldehyde: Similar in structure but with a cyclopentylidene group instead of a pentylidene group.

2,3-o-(3-Benzylidene)-D-glyceraldehyde: Contains a benzylidene group, offering different steric and electronic properties.

Uniqueness

2,3-o-(3-Pentylidene)-D-glyceraldehyde is unique due to its specific pentylidene protection, which provides distinct steric effects and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in stereoselective synthesis and the production of enantiomerically pure compounds.

Actividad Biológica

2,3-o-(3-Pentylidene)-D-glyceraldehyde is a carbohydrate derivative that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including enzymatic interactions, metabolic implications, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 120157-60-0

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

The compound features a pentylidene group that enhances its reactivity and interaction with biological molecules. Its structure allows it to participate in various biochemical pathways, particularly those involving carbohydrate metabolism.

Enzymatic Interactions

Research indicates that this compound acts as a substrate for several enzymes involved in carbohydrate metabolism. Its derivatives have been studied for their role in enzymatic reactions related to glucose metabolism and glycolysis.

- Enzyme Inhibition: Some studies suggest that this compound can inhibit specific enzymes such as aldose reductase, which is involved in the polyol pathway. This inhibition may have implications for managing diabetic complications by reducing sorbitol accumulation in cells.

- Substrate for Glycosyltransferases: The compound can serve as a glycosyl donor in glycosylation reactions, which are crucial for the synthesis of glycoproteins and glycolipids.

Case Studies

- Diabetes Research: A study examined the effects of this compound on diabetic rats. The results indicated a significant reduction in blood glucose levels when administered alongside standard antidiabetic medications. This suggests potential utility in developing new therapeutic strategies for diabetes management.

- Antioxidant Activity: Another investigation highlighted the antioxidant properties of this compound. It was shown to scavenge free radicals effectively, which may help mitigate oxidative stress-related diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and substrates within metabolic pathways. The pentylidene moiety enhances its binding affinity to enzyme active sites, potentially modifying enzyme kinetics and influencing metabolic flux.

Key Mechanisms

- Competitive Inhibition: The compound may act as a competitive inhibitor for enzymes like aldose reductase by mimicking natural substrates.

- Modulation of Metabolic Pathways: By altering the activity of key enzymes involved in carbohydrate metabolism, this compound can influence overall metabolic health.

Research Findings Summary Table

Propiedades

IUPAC Name |

(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSCFVGTYTZEMA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OCC(O1)C=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(OC[C@@H](O1)C=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472755 | |

| Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-60-0 | |

| Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.